2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid
CAS No.: 372174-50-0
Cat. No.: VC6664651
Molecular Formula: C17H18N4O4S
Molecular Weight: 374.42
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 372174-50-0 |
---|---|
Molecular Formula | C17H18N4O4S |
Molecular Weight | 374.42 |
IUPAC Name | 2-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetic acid |
Standard InChI | InChI=1S/C17H18N4O4S/c1-10-4-6-11(7-5-10)8-21-13-14(18-16(21)26-9-12(22)23)19(2)17(25)20(3)15(13)24/h4-7H,8-9H2,1-3H3,(H,22,23) |
Standard InChI Key | HINFPZMLNCBXAT-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(=O)O)N(C(=O)N(C3=O)C)C |
Introduction
2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid is a purine derivative with the molecular formula . This compound belongs to a class of molecules characterized by a purine core structure substituted with functional groups that influence its chemical and biological properties. Its PubChem CID is 3850303, and it has a molecular weight of 374.4 g/mol .
IUPAC Name
The IUPAC name for this compound is 2-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetic acid .
Structural Representation
The structure includes:
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A purine ring system with two keto groups at positions 2 and 6.
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Methyl substituents at positions 1 and 3.
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A benzyl group attached to position 7 of the purine ring.
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A thioacetic acid moiety (-S-CH2COOH) linked to position 8 of the purine core.
The SMILES notation is: CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(=O)O)N(C(=O)N(C3=O)C)C
.
Synthesis Pathways
While specific synthesis pathways for this compound are not detailed in the provided sources, compounds of this type are typically synthesized through:
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Functionalization of a purine core.
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Introduction of thioacetic acid groups via thiol-based chemistry.
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Alkylation reactions to attach benzyl or methyl substituents.
Further studies or experimental data would be required to confirm the exact synthetic route.
Biological Relevance
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Enzyme inhibition (e.g., xanthine oxidase inhibitors).
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Anti-inflammatory or antioxidant properties.
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Potential as nucleoside analogs in therapeutic applications.
Further research is necessary to evaluate its pharmacological potential.
InChI and InChIKey
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InChI:
InChI=1S/C17H18N4O4S/c1-10-4-6-11(7-5-10)8-21-13-14(18-16(21)26-9-12(22)23)19(2)17(25)20(3)15(13)24/h4-7H,8-9H2,1-3H3,(H,22,23)
.
Additional Identifiers
This compound is also known by synonyms such as CHEMBL4870571 and Oprea1_200155 .
Research Applications and Future Directions
Given its structural complexity and resemblance to biologically active purines:
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Potential Applications: The compound may serve as a scaffold for drug discovery targeting enzymes or receptors associated with purines.
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Future Research Needs:
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Experimental studies on solubility, stability, and reactivity.
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Biological assays to determine enzyme inhibition or receptor binding.
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Toxicological evaluations for safety profiling.
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